N-(4-methylpyridin-2-yl)piperidine-4-carboxamide

Survivin IAP family Fragment-based screening

N-(4-methylpyridin-2-yl)piperidine-4-carboxamide is a characterized small-molecule ligand of human survivin with a defined Kd of 130,000 nM, making it an ideal negative control for SPR, CETSA, and other survivin-binding assays. Its weak affinity provides a benchmark to distinguish specific from non-specific binding, ensuring rigorous assay validation. With a molecular weight of 219.28, LogP of 1.73, and PSA of 54.0 Ų, this compound also serves as a physicochemical reference standard and a validated starting fragment for structure-based lead optimization. Available at ≥95% purity from multiple global suppliers, it ensures lot-to-lot reproducibility for critical research programs.

Molecular Formula C12H17N3O
Molecular Weight 219.28 g/mol
CAS No. 865078-92-8
Cat. No. B1604462
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-methylpyridin-2-yl)piperidine-4-carboxamide
CAS865078-92-8
Molecular FormulaC12H17N3O
Molecular Weight219.28 g/mol
Structural Identifiers
SMILESCC1=CC(=NC=C1)NC(=O)C2CCNCC2
InChIInChI=1S/C12H17N3O/c1-9-2-7-14-11(8-9)15-12(16)10-3-5-13-6-4-10/h2,7-8,10,13H,3-6H2,1H3,(H,14,15,16)
InChIKeyIWLKNRXWKYRFCK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-methylpyridin-2-yl)piperidine-4-carboxamide (CAS 865078-92-8): Chemical Profile and Procurement Baseline


N-(4-methylpyridin-2-yl)piperidine-4-carboxamide (CAS 865078-92-8, molecular formula C12H17N3O, molecular weight 219.28 g/mol) is a synthetic piperidine-4-carboxamide derivative that functions as a small-molecule ligand for human survivin [1]. The compound features a piperidine ring linked via a carboxamide bond to a 4-methylpyridin-2-yl substituent [2]. Its physicochemical properties include a calculated LogP of approximately 1.73, a topological polar surface area of 54.0 Ų, and a boiling point of 441.8 °C at 760 mmHg . This compound has been characterized in peer-reviewed literature as binding to a novel small-molecule binding site on human survivin, a member of the inhibitor of apoptosis protein (IAP) family [3]. Commercial availability includes reagent-grade material at 95–98% purity from multiple suppliers .

Why N-(4-methylpyridin-2-yl)piperidine-4-carboxamide Cannot Be Replaced by Generic Piperidine-4-carboxamide Analogs


Piperidine-4-carboxamide derivatives exhibit widely divergent biological profiles depending on the nature and substitution pattern of the N-linked aromatic moiety [1]. Substituting the 4-methylpyridin-2-yl group with alternative heteroaromatic or carbocyclic rings alters hydrogen-bonding capacity, electronic distribution, and steric fit within target binding pockets, thereby abolishing the specific survivin-binding activity that defines this compound's utility [2]. Even structurally similar analogs—such as N-(5-methylpyridin-2-yl)piperidine-3-carboxamide or 1-benzoyl-N-(4-methylpyridin-2-yl)piperidine-4-carboxamide—introduce regioisomeric shifts or additional substituents that modify LogP, polar surface area, and binding-site complementarity [3]. Consequently, generic substitution without direct, quantitative head-to-head binding data cannot ensure retention of the documented survivin interaction profile, and interchanging compounds based solely on core scaffold similarity risks experimental irreproducibility [4].

Quantitative Differentiation Evidence: N-(4-methylpyridin-2-yl)piperidine-4-carboxamide vs. Structural Analogs


Human Survivin Binding Affinity: Defined Kd Value Enables Negative-Control or Fragment-Screening Applications

N-(4-methylpyridin-2-yl)piperidine-4-carboxamide exhibits a measured equilibrium dissociation constant (Kd) of 130,000 nM (1.30 × 10⁵ nM) for recombinant human survivin expressed in Escherichia coli BL21 cells, as determined after 30-minute incubation [1]. This binding affinity is exceptionally weak compared to potent survivin inhibitors such as LQZ-7I (reported to disrupt survivin homodimerization and reduce neuroblastoma cell growth at sub-micromolar concentrations) [2]. The defined, weak-binding profile of this compound makes it uniquely suitable as a negative control in survivin-targeted assays or as a starting fragment for structure-based optimization, whereas potent survivin inhibitors cannot serve these specific experimental functions [3].

Survivin IAP family Fragment-based screening Negative control

Physicochemical Properties: LogP and PSA Differentiate from 1-Benzoyl-Substituted and N-Acylated Analogs

The calculated partition coefficient (LogP) of N-(4-methylpyridin-2-yl)piperidine-4-carboxamide is 1.73, with a topological polar surface area (PSA) of 54.0 Ų . In contrast, the 1-benzoyl-substituted analog 1-benzoyl-N-(4-methylpyridin-2-yl)piperidine-4-carboxamide exhibits a higher predicted LogP (~2.5–3.0) and reduced PSA due to N-acylation of the piperidine nitrogen . The 1-(2,2-dimethylbutanoyl)-substituted analog further increases LogP to 2.75 and reduces PSA to 49.9 Ų . These differences in hydrophobicity and hydrogen-bonding capacity directly impact membrane permeability, aqueous solubility, and off-target binding potential, making the unsubstituted piperidine core of the target compound the optimal choice for studies requiring a defined, moderate-LogP scaffold .

Physicochemical profiling LogP PSA Permeability

Commercial Purity Specifications: Defined Reagent-Grade Availability Enables Reproducible Screening

N-(4-methylpyridin-2-yl)piperidine-4-carboxamide is commercially available with documented purity specifications of 95% (AKSci, ChemicalBook) and 98% (Leyan) . In comparison, closely related analogs such as 1-benzoyl-N-(4-methylpyridin-2-yl)piperidine-4-carboxamide and 1-(2,2-dimethylbutanoyl)-N-(4-methylpyridin-2-yl)piperidine-4-carboxamide are primarily offered as screening compounds without universally standardized purity certificates, and their availability may be limited to specific compound libraries or custom synthesis . The established commercial supply chain for the target compound, with multiple vendors offering ≥95% purity and lot-specific certificates of analysis, ensures batch-to-batch consistency critical for reproducible biological assays [1].

Chemical procurement Purity Quality control Reproducibility

Physical Property Characterization: Boiling Point, Density, and Flash Point Enable Safe Handling and Formulation

The target compound has experimentally derived or calculated physical properties including a boiling point of 441.8 °C at 760 mmHg, a flash point of 221 °C, and a density of 1.15 g/cm³ . These values provide critical parameters for safe handling, storage, and formulation development. In contrast, many closely related piperidine-4-carboxamide analogs—including 1-(2,2-dimethylbutanoyl)-N-(4-methylpyridin-2-yl)piperidine-4-carboxamide and 1-[6-(5-bromothiophen-2-yl)pyridazin-3-yl] derivatives—lack publicly reported boiling point, flash point, or density data . The availability of these physical property data for the target compound reduces the need for empirical determination during procurement and facilitates compliance with laboratory safety protocols .

Physical properties Safety data Formulation Handling

Optimal Research and Procurement Applications for N-(4-methylpyridin-2-yl)piperidine-4-carboxamide


Negative Control for Survivin-Targeted Biochemical and Cellular Assays

N-(4-methylpyridin-2-yl)piperidine-4-carboxamide, with a defined Kd of 130,000 nM for human survivin [1], is ideally suited as a negative control compound in survivin binding assays, surface plasmon resonance (SPR) studies, and cellular thermal shift assays (CETSA). Its weak affinity provides a benchmark for distinguishing specific from non-specific binding, enabling rigorous validation of high-affinity survivin inhibitors . Procurement of this compound for this purpose ensures assay quality control without the confounding effects of potent survivin-targeting agents.

Fragment-Based Drug Discovery (FBDD) Starting Scaffold

The defined binding site and weak affinity (Kd = 130,000 nM) of this compound for survivin [1] position it as a validated starting fragment for structure-based optimization campaigns. Its low molecular weight (219.28 g/mol), moderate LogP (1.73), and synthetic accessibility enable systematic elaboration to improve binding potency while maintaining favorable physicochemical properties . Researchers can procure this compound to initiate fragment-growing or fragment-linking strategies targeting the survivin binding pocket characterized in peer-reviewed literature [2].

Physicochemical Reference Standard for Piperidine-4-carboxamide Analog Development

This compound serves as a physicochemical reference standard for medicinal chemistry programs exploring piperidine-4-carboxamide derivatives. With a fully characterized LogP of 1.73, PSA of 54.0 Ų, boiling point of 441.8 °C, and density of 1.15 g/cm³ [1], it provides a benchmark for evaluating the impact of structural modifications (e.g., N-acylation, heteroaromatic substitution) on key drug-like properties . Procurement of this compound enables comparative analysis of solubility, permeability, and metabolic stability against newly synthesized analogs.

Commercial Procurement Benchmark for Reagent-Grade Piperidine-4-carboxamides

Given its established commercial availability at ≥95% purity from multiple vendors—including AKSci, Leyan, ChemicalBook, and Santa Cruz Biotechnology [1]—this compound serves as a procurement benchmark for laboratories seeking reliable, characterized starting materials. The availability of lot-specific certificates of analysis and defined purity specifications ensures experimental reproducibility across independent studies, a critical consideration for academic and industrial laboratories prioritizing data integrity .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
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